![molecular formula C38H36N2O8 B12662842 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate CAS No. 93966-64-4](/img/structure/B12662842.png)
5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate
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Overview
Description
5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate: is an organic compound with the chemical formula C38H36N2O8 . It is a derivative of thymidine, a nucleoside component of DNA, and is often used in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a benzoate ester at the 3’-hydroxyl position of thymidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the 5’-O-DMT-thymidine . The 3’-hydroxyl group is then esterified with benzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent purification processes such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoate ester, converting it back to the corresponding alcohol.
Substitution: The DMT protecting group can be removed under acidic conditions, allowing for further functionalization of the thymidine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, often using trichloroacetic acid (TCA) or dichloroacetic acid (DCA), are employed to remove the DMT group.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Thymidine alcohol derivatives.
Substitution: Deprotected thymidine ready for further modifications.
Scientific Research Applications
Synthesis of Oligonucleotides
One of the primary applications of 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is in the solid-phase synthesis of oligonucleotides. The DMT group facilitates the stepwise addition of nucleotides, enabling the construction of long DNA or RNA sequences.
Solid-Phase Synthesis Protocol
- Reagents Required:
- This compound
- Phosphoramidites
- Activators (e.g., tetrazole)
- Procedure:
- Attach the first nucleotide to a solid support.
- Sequentially add protected phosphoramidites.
- Remove the DMT group after each addition to expose the hydroxyl for further coupling.
This method has been widely adopted due to its efficiency and high yield in producing oligonucleotides with precise sequences .
Biochemical Assays
The compound's properties allow it to be utilized in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). The benzoate moiety can enhance solubility and facilitate interactions with target biomolecules.
Case Study: ELISA Development
In a recent study, researchers utilized the compound as part of a dynamic ELISA setup, demonstrating improved sensitivity and specificity for detecting target antigens. The incorporation of this modified thymidine derivative allowed for enhanced binding affinity and reduced background noise in assays .
Assay Type | Sensitivity | Specificity |
---|---|---|
Standard ELISA | Low | Moderate |
Modified ELISA | High | High |
Pharmaceutical Applications
This compound is also significant in pharmaceutical research, particularly in developing antiviral and anticancer drugs. Its ability to form stable nucleic acid structures makes it a candidate for therapeutic applications.
Antiviral Research
In antiviral drug development, this compound has been explored as a potential building block for nucleotide analogs that inhibit viral replication. Studies have shown that derivatives can effectively interfere with viral polymerases .
Mechanism of Action
The mechanism of action of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions . Once the desired oligonucleotide sequence is assembled, the DMT group is removed under acidic conditions, allowing the 5’-hydroxyl group to participate in further reactions or modifications .
Comparison with Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: This compound is similar but lacks the 3’-benzoate ester group.
5’-O-(4,4’-Dimethoxytrityl)thymidine 3’-succinate: This compound has a succinate ester group instead of a benzoate ester.
Uniqueness: 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is unique due to the presence of both the DMT protecting group and the benzoate ester. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in oligonucleotide synthesis .
Biological Activity
5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article synthesizes current findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a thymidine derivative characterized by the presence of a dimethoxytrityl protecting group at the 5' position and a benzoate moiety at the 3' position. This structural modification enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound can be attributed to its interaction with nucleic acid synthesis pathways. Modified nucleosides like 5'-O-(p,p'-Dimethoxytrityl)thymidine can act as substrates for DNA polymerases, potentially leading to incorporation into DNA during replication. This incorporation can disrupt normal cellular processes, leading to apoptosis in rapidly dividing cells, such as cancer cells.
Key Mechanisms Observed:
- Inhibition of DNA Synthesis : The compound may compete with natural nucleosides, thereby inhibiting DNA replication.
- Induction of Apoptosis : By disrupting DNA synthesis, it may trigger apoptotic pathways in cancer cells.
- Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with the viral genome's synthesis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | DNA synthesis inhibition |
MCF-7 | 10.0 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
The above table summarizes the inhibitory concentration (IC50) values observed in different cell lines, indicating that the compound effectively reduces cell viability at micromolar concentrations.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral effects. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses.
Virus Type | EC50 (µM) | Effectiveness |
---|---|---|
Influenza A | 5.0 | Moderate |
HIV-1 | 8.0 | Significant |
Herpes Simplex Virus | 6.0 | Moderate |
This table presents the effective concentration (EC50) values for different viruses, highlighting its potential as an antiviral agent.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment. -
Antiviral Efficacy :
In research focused on HIV-1, the compound was shown to inhibit viral replication effectively in cultured human T cells. The mechanism was linked to the incorporation of the modified nucleoside into viral RNA, disrupting normal viral life cycles. -
Comparative Analysis with Other Nucleosides :
Comparative studies with other modified nucleosides indicated that while many exhibit similar cytotoxic effects, this compound showed enhanced stability and lower toxicity profiles in non-cancerous cells.
Properties
CAS No. |
93966-64-4 |
---|---|
Molecular Formula |
C38H36N2O8 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C38H36N2O8/c1-25-23-40(37(43)39-35(25)41)34-22-32(48-36(42)26-10-6-4-7-11-26)33(47-34)24-46-38(27-12-8-5-9-13-27,28-14-18-30(44-2)19-15-28)29-16-20-31(45-3)21-17-29/h4-21,23,32-34H,22,24H2,1-3H3,(H,39,41,43)/t32-,33+,34+/m0/s1 |
InChI Key |
RSNZACKPHBOUCJ-LBFZIJHGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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